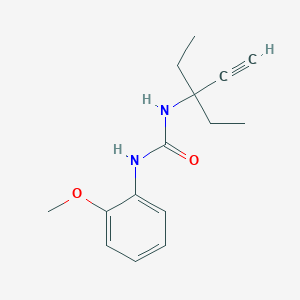![molecular formula C14H16N2O4S B5338696 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B5338696.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide, also known as DMSF, is a chemical compound that has been widely used in scientific research. It is a sulfonylurea derivative that has been synthesized and studied for its potential applications in various fields of research, including biochemistry, pharmacology, and physiology. In
Mecanismo De Acción
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide is not fully understood, but it is believed to work by inhibiting the activity of proteases. Proteases are enzymes that break down proteins, and by inhibiting their activity, this compound can help to prevent the degradation of proteins during experiments. This compound may also enhance the permeability of cell membranes, which can help to improve drug delivery.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In biochemistry, this compound has been shown to inhibit the activity of proteases, which can help to prevent the degradation of proteins during experiments. In pharmacology, this compound has been shown to enhance the permeability of cell membranes, which can help to improve drug delivery. In physiology, this compound has been shown to affect insulin secretion and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide has a number of advantages for lab experiments. It is a potent protease inhibitor, which can help to prevent the degradation of proteins during experiments. It can also enhance the permeability of cell membranes, which can help to improve drug delivery. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and it may interfere with some experimental techniques.
Direcciones Futuras
There are a number of future directions for research on N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide. One potential direction is to study its potential as a drug delivery agent, as it has been shown to enhance the permeability of cell membranes. Another potential direction is to study its effects on insulin secretion and glucose metabolism, as it has been shown to affect these physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine to form 4-nitrobenzenesulfonamide. This compound is then reduced using sodium dithionite to give 4-aminobenzenesulfonamide. The final step involves the reaction of 4-aminobenzenesulfonamide with 2-methyl-3-furoic acid chloride to produce this compound.
Aplicaciones Científicas De Investigación
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide has been widely used in scientific research due to its potential applications in various fields. In biochemistry, this compound has been used as a protease inhibitor, which helps to prevent the degradation of proteins during experiments. In pharmacology, this compound has been studied for its potential use as a drug delivery agent, as it can enhance the permeability of cell membranes. In physiology, this compound has been used to study the effects of insulin secretion and glucose metabolism.
Propiedades
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-13(8-9-20-10)14(17)15-11-4-6-12(7-5-11)21(18,19)16(2)3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPXNIYLWXKLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(methylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5338650.png)
![2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B5338653.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5338660.png)
![4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzonitrile](/img/structure/B5338667.png)
![(4aS*,8aR*)-6-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338676.png)
![3-amino-6-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5338686.png)
![2-(2-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5338691.png)
![4-(4-morpholinylmethyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5338704.png)
![3-[2-(2,6-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5338714.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5338721.png)
![5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol](/img/structure/B5338728.png)
![9-[2-(4-methylphenyl)ethyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5338735.png)
